8-Hydroxy-alpha-humulene
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Overview
Description
8-hydroxy-alpha-humulene is a sesquiterpenoid that is (1E,4E,8E)-alpha-humulene which is substituted by a hydroxy group at the carbon atom attached to two double bonds (position 8). It is a sesquiterpenoid and a secondary alcohol. It derives from a hydride of a humulane.
Scientific Research Applications
Bioactive Properties and Pharmacological Activities
Antioxidant Activity : The response to oxidative stress by α-humulene compounds, including 8-hydroxy-alpha-humulene, in Hibiscus manihot L leaf was observed to help prevent oxidative stress and protect cells from functional damage. This suggests potential antioxidant applications (Gunawan, Putra, & Widihati, 2016).
Anti-Inflammatory Effects : α-Humulene, a closely related compound to this compound, has demonstrated marked inhibitory effects in various inflammatory experimental models, suggesting potential anti-inflammatory applications (Fernandes et al., 2007).
Anticancer Properties : The conversion of α-humulene to 8-hydroxy-α-humulene has been implicated in the biosynthesis of zerumbone, a sesquiterpenoid with potential anticancer properties (Yu et al., 2011).
Gastroprotective Role : α-Humulene has been shown to inhibit gastric lesions in acute gastritis models, suggesting a protective role against gastric injury. This may extend to derivatives like this compound (Yeo et al., 2021).
Phototoxic and Cytotoxic Activities : Compounds derived from α-humulene, including this compound, showed phytotoxic and cytotoxic activities, indicating potential applications in plant cell culture and cancer research (Rauter et al., 2001).
Antimicrobial Effects : A systematic review of α-humulene and its isomers highlighted their antimicrobial activities, which could be relevant for derivatives like this compound (Leite et al., 2021).
Industrial Biotechnology Applications : The metabolic engineering of yeast for the production of sesquiterpenoid zerumbone involves the conversion of α-humulene to 8-hydroxy-α-humulene, indicating industrial applications in sustainable compound production (Zhang et al., 2018).
Potential in Food and Cosmetics : The pharmacological activities of α-humulene and its isomers, including antioxidant and anti-inflammatory properties, make them promising for use in food, cosmetics, and perfumery industries (Leite et al., 2021).
Properties
Molecular Formula |
C15H24O |
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Molecular Weight |
220.35 g/mol |
IUPAC Name |
(2E,6E,10E)-2,6,9,9-tetramethylcycloundeca-2,6,10-trien-1-ol |
InChI |
InChI=1S/C15H24O/c1-12-6-5-7-13(2)14(16)9-11-15(3,4)10-8-12/h7-9,11,14,16H,5-6,10H2,1-4H3/b11-9+,12-8+,13-7+ |
InChI Key |
NLCQRJBYGGWZRQ-SKTNYSRSSA-N |
Isomeric SMILES |
C/C/1=C\CC(/C=C/C(/C(=C/CC1)/C)O)(C)C |
Canonical SMILES |
CC1=CCC(C=CC(C(=CCC1)C)O)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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